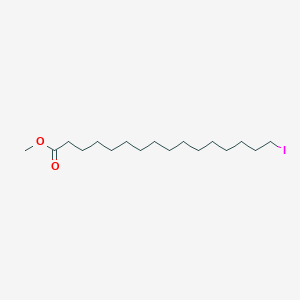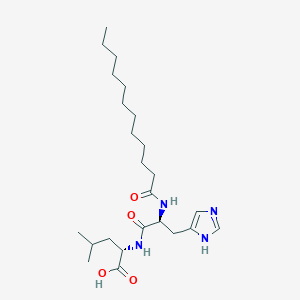![molecular formula C15H12N2OS B12940091 ({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile CAS No. 61021-44-1](/img/structure/B12940091.png)
({1-[(Furan-2-yl)methyl]-1H-indol-3-yl}sulfanyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile is an organic compound that features a furan ring, an indole ring, and a thioacetonitrile group. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both furan and indole moieties suggests that it may exhibit unique biological activities and chemical reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile typically involves the reaction of 1-(furan-2-ylmethyl)-1H-indole-3-thiol with acetonitrile under specific conditions. One common method includes:
Starting Materials: 1-(furan-2-ylmethyl)-1H-indole-3-thiol and acetonitrile.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Procedure: The thiol compound is deprotonated by the base, forming a thiolate anion, which then reacts with acetonitrile to form the desired thioacetonitrile product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures for handling reactive intermediates and solvents.
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The furan and indole rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as an antimicrobial or anticancer agent.
Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biological Studies: Its biological activity can be studied to understand its mechanism of action and potential therapeutic uses.
Mecanismo De Acción
The mechanism of action of 2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile is not fully understood, but it is believed to interact with various molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2-(furan-2-yl)-1H-indole: Lacks the thioacetonitrile group but shares the furan and indole rings.
1-(furan-2-ylmethyl)-1H-indole-3-thiol: Similar structure but without the acetonitrile group.
Uniqueness
2-((1-(furan-2-ylmethyl)-1H-indol-3-yl)thio)acetonitrile is unique due to the presence of both a thioacetonitrile group and the combination of furan and indole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs .
Propiedades
Número CAS |
61021-44-1 |
|---|---|
Fórmula molecular |
C15H12N2OS |
Peso molecular |
268.3 g/mol |
Nombre IUPAC |
2-[1-(furan-2-ylmethyl)indol-3-yl]sulfanylacetonitrile |
InChI |
InChI=1S/C15H12N2OS/c16-7-9-19-15-11-17(10-12-4-3-8-18-12)14-6-2-1-5-13(14)15/h1-6,8,11H,9-10H2 |
Clave InChI |
GRZPJVOFPULEJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2CC3=CC=CO3)SCC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


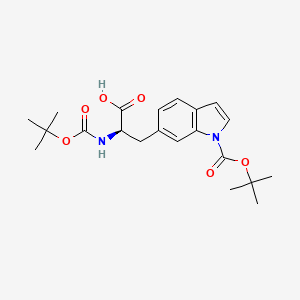
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
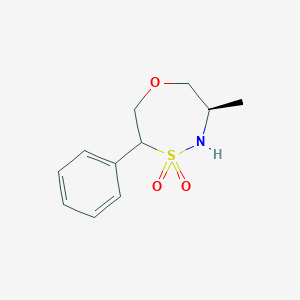
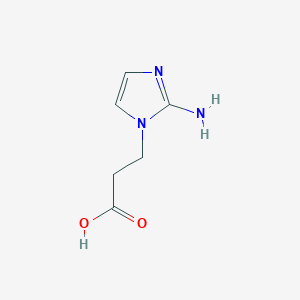
![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)


![Methyl 6-fluoroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B12940056.png)
![5-Amino-3-ethyl-2,3-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidine-7-thione](/img/structure/B12940058.png)

![4-[4-(Cyclopentylamino)-2-methylpyrimidin-5-yl]benzamide](/img/structure/B12940068.png)

